4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound that combines the structural features of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine with a vinylbenzylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves the following steps:
Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include thienopyrimidine derivatives and hydrazine derivatives.
Introduction of the Vinylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with 4-vinylbenzylthiol. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with alkylating agents or halogens.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, halogens
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted derivatives
Substitution: Various alkylated or halogenated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing heterocycles.
Medicine: As a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The vinylbenzylthio group can interact with hydrophobic pockets in proteins, while the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core can form hydrogen bonds and π-π interactions with amino acid residues.
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. For example:
4-methyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Similar structure but with a chlorobenzyl group instead of a vinylbenzyl group, which may affect its reactivity and biological activity.
4-methyl-1-((4-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Contains a methoxybenzyl group, which could influence its solubility and interaction with biological targets.
The uniqueness of 4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its vinylbenzylthio substituent, which provides opportunities for further functionalization and exploration of its chemical and biological properties.
Properties
IUPAC Name |
12-[(4-ethenylphenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-3-11-4-6-12(7-5-11)10-24-17-19-18-16-20(2)15(22)14-13(21(16)17)8-9-23-14/h3-9H,1,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOMWXQJOLFKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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